(R)-Azepan-3-ol hydrochloride
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Overview
Description
®-Azepan-3-ol hydrochloride is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azepan-3-ol hydrochloride typically involves the reduction of azepan-3-one, followed by the resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the use of a chiral catalyst or chiral auxiliary to achieve enantioselective reduction. The reaction conditions often include hydrogenation in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of ®-Azepan-3-ol hydrochloride may involve large-scale hydrogenation processes using continuous flow reactors to ensure high yield and purity. The resolution of the racemic mixture can be achieved through crystallization techniques or chiral chromatography.
Types of Reactions:
Oxidation: ®-Azepan-3-ol hydrochloride can undergo oxidation to form azepan-3-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted azepane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Azepan-3-one
Reduction: Various azepane derivatives
Substitution: N-substituted azepane derivatives
Scientific Research Applications
®-Azepan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a chiral intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-Azepan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Azepan-3-one: A precursor in the synthesis of ®-Azepan-3-ol hydrochloride.
N-substituted azepanes: Derivatives formed through substitution reactions.
Other azepane derivatives: Compounds with similar structures but different functional groups.
Uniqueness: ®-Azepan-3-ol hydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in the synthesis of chiral pharmaceuticals and other biologically active compounds.
Properties
IUPAC Name |
(3R)-azepan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSEKAGGOQECK-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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